molecular formula C14H14N6S B11415126 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11415126
M. Wt: 298.37 g/mol
InChI Key: UQRMYJJWOWGPQX-LZYBPNLTSA-N
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Description

4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The pyrazole and triazole rings can interact with nucleic acids or enzymes, disrupting their normal activity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a pyrazole ring, a triazole ring, and a thiol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N6S

Molecular Weight

298.37 g/mol

IUPAC Name

4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H14N6S/c1-10-13(8-16-19-9-15-17-14(19)21)11(2)20(18-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,21)/b16-8+

InChI Key

UQRMYJJWOWGPQX-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C=NNC3=S

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C=NNC3=S

Origin of Product

United States

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